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Compound of Interest

Compound Name:
4-iodo-1H-pyrazole-5-carboxylic

acid

Cat. No.: B187180 Get Quote

This technical guide provides a detailed overview of the spectroscopic characterization of 4-
iodo-1H-pyrazole-5-carboxylic acid. The information is intended for researchers, scientists,

and professionals in the field of drug development. While direct experimental data for this

specific molecule is not extensively published, this guide compiles expected spectroscopic data

based on the analysis of structurally similar compounds and fundamental spectroscopic

principles.

Chemical Structure and Properties
IUPAC Name: 4-iodo-1H-pyrazole-5-carboxylic acid

CAS Number: 6647-93-4[1]

Molecular Formula: C₄H₃IN₂O₂[1][2]

Molecular Weight: 237.98 g/mol [1]

Structure:

Click to download full resolution via product page

Caption: Chemical structure of 4-iodo-1H-pyrazole-5-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b187180?utm_src=pdf-interest
https://www.benchchem.com/product/b187180?utm_src=pdf-body
https://www.benchchem.com/product/b187180?utm_src=pdf-body
https://www.benchchem.com/product/b187180?utm_src=pdf-body
https://www.3wpharm.com/product/64986.html
https://www.3wpharm.com/product/64986.html
https://www.chemical-suppliers.eu/enp/iodo-pyrazole-carboxylic-acid-PX345386
https://www.3wpharm.com/product/64986.html
https://www.benchchem.com/product/b187180?utm_src=pdf-body-img
https://www.benchchem.com/product/b187180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-iodo-1H-pyrazole-5-
carboxylic acid. These values are predicted based on known chemical shifts for pyrazole

derivatives and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 - 14.0 Singlet, Broad 1H COOH

~8.0 Singlet 1H C3-H

~13.5 (exchangeable) Singlet, Broad 1H N-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~162 C=O

~145 C5

~140 C3

~65 C4

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)[3][4]

~3100 Medium N-H stretch

~1700-1725 Strong, Sharp
C=O stretch (Carboxylic acid)

[4][5]

~1600 Medium C=N stretch

~1400 Medium C-N stretch

1210-1320 Medium C-O stretch[3][5]

910-950 Medium, Broad O-H bend[3][5]

~600 Medium C-I stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

238 High [M]⁺ (Molecular Ion)

221 Moderate [M-OH]⁺[6]

193 Moderate [M-COOH]⁺[6]

127 High I⁺

66 Moderate Pyrazole fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-iodo-1H-pyrazole-5-carboxylic
acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 16 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

NMR Spectroscopy Workflow

Sample Preparation
(5-10 mg in 0.7 mL DMSO-d6)

Transfer to
NMR Tube

Insert into
NMR Spectrometer (≥400 MHz)

¹H NMR Acquisition
(16-64 scans)

¹³C NMR Acquisition
(≥1024 scans)

Data Processing
(Fourier Transform, Phasing, Baseline Correction) Spectral Analysis

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.
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3.2 Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, mix ~1 mg of the

sample with ~100 mg of dry KBr powder and press into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected

and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron

Impact (EI) source.

Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For EI, a solid

probe can be used.

Data Acquisition (ESI):

Ionization Mode: Positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Fragmentor Voltage: Can be varied to induce fragmentation.
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Data Acquisition (EI):

Ionization Energy: 70 eV.

Mass Range: m/z 20-300.

Mass Spectrometry Workflow

Sample Preparation
(e.g., 1 mg/mL in Methanol for ESI)

Infusion into
Ion Source (ESI or EI) Ionization Mass Analysis

(e.g., Quadrupole, TOF) Detection Mass Spectrum Generation

Click to download full resolution via product page

Caption: General workflow for mass spectrometric analysis.

Synthesis Overview
The synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid can be achieved through the

iodination of a suitable pyrazole precursor. A general synthetic approach involves the direct

iodination of the pyrazole ring.[7]
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General Synthesis Pathway

1H-pyrazole-5-carboxylic acid

Iodination Reaction
(e.g., I₂, NaI)

Reagents

4-iodo-1H-pyrazole-5-carboxylic acid

Reaction

Purification
(e.g., Recrystallization)

Workup
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Caption: A generalized synthetic pathway for 4-iodo-1H-pyrazole-5-carboxylic acid.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 4-iodo-1H-pyrazole-5-carboxylic acid. The presented data, based on

analogous compounds and spectroscopic theory, offers a valuable resource for the

identification and characterization of this compound in a research and development setting.

Experimental verification of this data is recommended for definitive structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

